2-Fluoro-4-(trifluoromethyl)benzamide
Overview
Description
2-Fluoro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F4NO. It has a molecular weight of 207.13 .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide involves several steps. One method starts with 2,3-dichlorotrifluorotoluene as a raw material, which is then subjected to fluorination and cyano substitution to prepare 2-fluoro-6-cyano trifluorotoluene. This intermediate is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzamide can be viewed using computational models . The InChIKey for this compound is BQNZIRSNAKWERJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)benzamide is a solid at room temperature . It has a molecular weight of 207.1250 .Scientific Research Applications
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Pharmaceutical Chemistry
- Trifluoromethyl group-containing drugs have been extensively studied over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . These drugs have been used for various diseases and disorders .
- The synthesis of these drugs often involves the use of materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .
- The outcomes of these studies have led to the approval of numerous drugs that have shown significant pharmacological activities .
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Material Science
- Mechanically adaptable molecular crystals have potential applications in flexible smart materials and devices . A small organic molecule, N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide, has been studied for its plastic deformation properties .
- The experimental procedure involves the deformation of single crystals of the molecule. These crystals can be repeatedly and irreversibly bent and returned to their original shape without loss of integrity .
- The results show that upon deformation, molecular layers lined with trifluoromethyl groups cooperatively slip past one another, resulting in impressive plastic malleability .
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Synthetic Building Block
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Safety Measures
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Synthesis of Drug Molecules
- Trifluoromethyl group-containing drugs have been extensively studied over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . These drugs have been used for various diseases and disorders .
- The synthesis of these drugs often involves the use of materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .
- The outcomes of these studies have led to the approval of numerous drugs that have shown significant pharmacological activities .
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Preparation of 6-Substituted Purines
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNZIRSNAKWERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345584 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)benzamide | |
CAS RN |
207853-64-3 | |
Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207853-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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